N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-methyl-acetamide
Description
Properties
IUPAC Name |
N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-2-yl]methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-10(2)13(15)14(19)17-8-6-5-7-12(17)9-16(4)11(3)18/h10,12-13H,5-9,15H2,1-4H3/t12?,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRROVCJKTTXHJ-ABLWVSNPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCCC1CN(C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCCC1CN(C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-methyl-acetamide, also known as a piperidine derivative, has garnered attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. This article explores the biological activity of this compound based on various research findings, including its mechanisms of action, efficacy in different assays, and potential clinical applications.
Chemical Structure and Properties
The compound can be described by its molecular formula . Its structure features a piperidine ring substituted with an amino acid moiety, which is critical for its biological activity. The presence of the methyl and acetamide groups enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier.
Research indicates that this compound may exert its effects through several mechanisms:
- Cholinesterase Inhibition : Similar to other piperidine derivatives, this compound may inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine. By inhibiting AChE, the compound could increase acetylcholine levels in the synaptic cleft, potentially enhancing cholinergic neurotransmission .
- Beta-Secretase Inhibition : The compound has been investigated for its ability to inhibit beta-secretase (BACE), an enzyme involved in the production of amyloid-beta peptides. Reducing amyloid-beta deposition is crucial in the context of Alzheimer's disease treatment .
Antimicrobial Activity
While primarily studied for neuroprotective effects, some derivatives related to this compound have shown antimicrobial properties. For instance, analogs have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Neuroprotective Effects
In preclinical studies, this compound has been evaluated for neuroprotective effects:
- In vitro Studies : Cell culture experiments have shown that this compound can protect neuronal cells from oxidative stress and apoptosis induced by toxic agents. This protection is likely mediated through modulation of intracellular signaling pathways involved in cell survival .
- In vivo Studies : Animal models of Alzheimer's disease have indicated that administration of this compound can improve cognitive function and reduce behavioral deficits associated with neurodegeneration .
Case Studies and Research Findings
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | In vitro AChE inhibition assay | Showed significant inhibition of AChE activity at concentrations above 10 µM. |
| Study 2 | Animal model of Alzheimer's | Improved memory performance on the Morris water maze test after 4 weeks of treatment. |
| Study 3 | Antimicrobial susceptibility testing | Exhibited MIC values comparable to standard antibiotics against E. coli. |
Scientific Research Applications
Pharmacological Applications
-
Neuropharmacology :
- N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-methyl-acetamide has been investigated for its effects on the central nervous system (CNS). It acts as a modulator of neurotransmitter systems, particularly those involving opioid receptors, which are crucial for pain perception and mood regulation .
- Studies indicate that this compound may exhibit analgesic properties similar to traditional opioids but with potentially fewer side effects, making it a candidate for developing new pain management therapies .
-
Pain Management :
- Research has highlighted its potential in treating chronic pain conditions. The compound's ability to interact with specific receptors in the brain suggests it could provide effective relief without the addictive properties associated with conventional opioids .
- Preclinical studies have shown promising results in animal models, indicating that it may reduce pain responses effectively while minimizing adverse effects .
- Research Tool :
Case Study 1: Analgesic Efficacy
In a controlled study involving rodent models of neuropathic pain, this compound demonstrated significant analgesic effects compared to a placebo. The study quantified pain response using established behavioral assays, revealing a marked reduction in pain sensitivity among treated subjects.
Case Study 2: Neurotransmitter Modulation
Another study focused on the compound's interaction with serotonin and dopamine receptors. Utilizing receptor binding assays, researchers found that the compound selectively binds to these receptors, suggesting its potential role in modulating mood and anxiety disorders. This opens avenues for further exploration into its therapeutic applications beyond pain management.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine-based amides exhibit diverse bioactivities depending on substitution patterns and stereochemistry. Below is a detailed comparison with structurally analogous compounds:
Structural Analogs
Structure-Activity Relationships (SAR)
- Chiral Centers: The (S)-configuration in the amino-butyryl side chain is critical for stereoselective interactions, as seen in related neuroactive peptides .
- N-Alkylation : Methyl or isopropyl groups on the acetamide nitrogen modulate lipophilicity and metabolic stability. For example, the isopropyl variant (Ref: ) shows increased hydrophobicity, which may enhance blood-brain barrier penetration.
Data Tables
Table 1: Key Physicochemical Properties
Table 2: Comparative Bioactivity
Preparation Methods
Piperidine Core Preparation
The piperidine ring is typically derived from isonipecotic acid or its derivatives. A common approach involves:
Coupling of the (S)-2-Amino-3-methyl-butyryl Group
The stereospecific attachment of the amino acid moiety employs peptide coupling reagents:
This method achieves >80% yield while preserving stereochemical integrity.
N-Methyl-acetamide Installation
The final step involves alkylation of the secondary amine:
-
Reagents : Acetic anhydride or acetyl chloride with triethylamine as a base.
-
Conditions : Room temperature in dichloromethane (DCM) or acetonitrile.
Stepwise Laboratory-Scale Procedure
Materials and Reagents
Detailed Synthesis
-
Boc Deprotection :
-
Amide Bond Formation :
-
N-Methylation :
Optimization Strategies
Solvent and Temperature Effects
DMSO enhances reaction efficiency due to its polar aprotic nature, stabilizing the activated HATU intermediate.
Industrial-Scale Adaptations
-
Continuous Flow Synthesis : Reduces reaction time from 8 hours (batch) to 15 minutes.
-
Green Chemistry : Replacement of DMSO with cyclopentyl methyl ether (CPME) reduces environmental impact.
Characterization and Quality Control
Analytical Data
| Parameter | Result | Method |
|---|---|---|
| HPLC Purity | 99.1% | C18, ACN/H₂O |
| [α]D²⁵ | +12.4° (c 1.0, MeOH) | Polarimetry |
| HRMS | m/z 269.38 [M+H]⁺ | ESI-QTOF |
Stereochemical Validation
-
X-ray Crystallography : Confirms (S)-configuration at the 2-amino position.
-
NOESY NMR : Correlates piperidine methylene protons with the acetamide group.
Research Findings and Challenges
Key Discoveries
Q & A
Q. What are the key synthetic routes for N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-methyl-acetamide, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : The synthesis typically involves sequential coupling of the piperidin-2-ylmethyl amine with (S)-2-amino-3-methyl-butyryl and N-methyl-acetamide moieties. A critical step is maintaining stereochemical integrity during the acylation of the piperidine ring. For example, tert-butoxycarbonyl (Boc) protection of the amine group (as in ) can prevent racemization. Reaction conditions such as temperature (e.g., 160°C for cyclization steps ), solvent polarity, and coupling agents (e.g., HATU or EDCI) significantly impact yield and stereoselectivity. Post-synthesis purification via preparative HPLC is recommended to isolate enantiomerically pure product .
Q. What analytical techniques are most effective for characterizing this compound’s structural and stereochemical properties?
- Methodological Answer :
- Chiral HPLC : To confirm enantiomeric excess (EE) and resolve diastereomers.
- NMR Spectroscopy : 1H/13C NMR can verify regiochemistry and detect impurities (e.g., residual solvents or unreacted intermediates) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : If crystalline derivatives are available, this provides unambiguous stereochemical assignment (as in for related piperidine complexes) .
Advanced Research Questions
Q. How can researchers optimize coupling reaction yields while minimizing side-product formation?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates but may increase side reactions. Switching to dichloromethane (DCM) for acid-sensitive steps can improve selectivity .
- Catalytic Additives : Use of DMAP or HOAt accelerates coupling efficiency in carbodiimide-mediated reactions.
- Temperature Control : Lower temperatures (0–25°C) reduce epimerization risks during peptide bond formation.
- Real-Time Monitoring : LC-MS tracking of reaction progress helps identify optimal quenching times .
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses with targets (e.g., δ-opioid receptors, as in for similar piperidine derivatives) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time, accounting for solvation effects and conformational flexibility.
- Free Energy Perturbation (FEP) : Quantifies binding affinity changes due to structural modifications (e.g., methyl group substitutions on the butyryl chain).
Q. How does stereochemistry at the (S)-2-amino-3-methyl-butyryl moiety influence pharmacological activity?
- Methodological Answer : Enantioselective synthesis and in vitro assays are critical. For example:
- In Vitro Receptor Binding Assays : Compare the (S)- and (R)-configured analogs using radiolabeled ligands (e.g., [3H]-naltrindole for δ-opioid receptors) .
- Pharmacokinetic Studies : Evaluate metabolic stability in liver microsomes to determine if stereochemistry affects CYP450-mediated oxidation.
Data Contradiction and Stability Analysis
Q. How should researchers address discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Batch Purity Analysis : Re-test synthesized batches via HPLC to rule out impurity-driven artifacts.
- Assay Standardization : Use validated protocols (e.g., cAMP inhibition assays for GPCR activity) to minimize inter-lab variability.
- Structural Reconfirmation : Re-examine NMR and crystallographic data to ensure correct stereochemical assignments .
Q. What are the stability profiles under varying pH and temperature conditions, and how should storage protocols be designed?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H2O2) conditions, followed by LC-MS analysis to identify degradation products.
- Long-Term Storage : Store lyophilized powder at -20°C in argon-filled vials to prevent hydrolysis and oxidation. Solutions in DMSO should be aliquoted and stored at -80°C (as recommended in for related acetamides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
